
Aminopropyl ascorbyl phosphate
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Overview
Description
Aminopropyl Ascorbyl Phosphate (AAP), a water-soluble derivative of vitamin C (CAS RN: 220644-17-7), is synthesized by conjugating L-ascorbic acid with 3-aminopropyl dehydrogen phosphate. This modification enhances stability compared to pure ascorbic acid (AA), which is prone to oxidation in aqueous solutions . AAP functions as a potent antioxidant, inhibits tyrosinase (reducing melanin synthesis), and stimulates collagen production, making it a key ingredient in anti-aging and skin-brightening formulations. Its optimal stability is achieved at pH 5.5–6.0, with typical usage rates of 0.1–1% in cosmetic products .
Scientific Research Applications
Chemical Properties and Stability
AAP is synthesized by combining ascorbic acid with 3-aminopropyl dehydrogen phosphate, resulting in a water-soluble compound that retains the beneficial properties of vitamin C while enhancing stability. This stability is crucial, as pure vitamin C is known for its rapid degradation when exposed to light and air . AAP has been shown to have a significantly longer shelf life, making it a favorable choice for cosmetic formulations.
Antioxidant Properties
As an antioxidant, AAP protects skin cells from oxidative stress caused by free radicals. This property is vital in preventing premature aging and skin damage due to environmental factors such as UV radiation and pollution. Studies indicate that AAP can enhance the effectiveness of sunscreens by providing additional protection against UV-induced skin damage .
Anti-Wrinkle Effects
In a clinical study involving 33 participants, the application of a formulation containing 0.5% AAP resulted in a significant reduction in wrinkles (approximately 23%) after eight weeks of use. The study also noted a decrease in hyperpigmentation by 29-33%, demonstrating AAP's potential as an effective anti-aging ingredient .
Skin Brightening
AAP has been recognized for its skin-brightening effects, attributed to its ability to inhibit melanin production. This property makes it a valuable ingredient in formulations aimed at reducing dark spots and evening out skin tone . The compound's efficacy as a skin-lightening agent was supported by research conducted by Estee Lauder and Oriflame, which highlighted its role in enhancing overall skin luminosity .
Comparative Analysis with Other Vitamin C Derivatives
Property | This compound | Sodium Ascorbyl Phosphate | Magnesium Ascorbyl Phosphate |
---|---|---|---|
Stability | High | Moderate | Moderate |
Antioxidant Activity | Yes | Yes | Yes |
Skin Brightening | Yes | Yes | Limited |
Anti-Wrinkle Efficacy | Significant | Moderate | Moderate |
Clinical Studies Available | Limited | Extensive | Moderate |
Safety and Dermatological Considerations
Safety assessments have indicated that AAP does not present significant risks when used topically. Studies have shown no adverse effects on skin sensitization or toxicity at recommended concentrations . This safety profile supports its incorporation into various cosmetic products, including moisturizers, serums, and sunscreens.
Future Directions and Research Needs
While current studies highlight the promising applications of AAP, further research is necessary to explore its long-term effects and optimal formulations. Future studies should focus on:
- Comparative efficacy against other vitamin C derivatives.
- Longitudinal studies assessing the impact on diverse skin types.
- Investigating synergistic effects with other active ingredients.
Chemical Reactions Analysis
Stability Under Aqueous Conditions
AAP exhibits superior stability compared to ascorbic acid, particularly in neutral to slightly acidic environments :
Condition | AAP Stability (Residual %) | Ascorbic Acid Stability (Residual %) |
---|---|---|
pH 7, 50°C, 10 days | 93% | 0% (decomposed within 1 hour) |
pH 5–6, room temperature | >95% (30 days) | <10% (30 days) |
Factors Enhancing Stability :
Degradation Pathways
While AAP is stable under most conditions, prolonged exposure to heat (>40°C) or alkaline pH accelerates breakdown :
-
Thermal Degradation : Above 40°C, AAP undergoes retro-phosphorylation, releasing ascorbic acid and 3-aminopropane phosphoric acid .
-
pH Sensitivity : Stability drops sharply above pH 7 due to hydrolysis of the phosphate ester bond .
Antioxidant Reactivity
AAP retains ascorbic acid’s antioxidant properties but with modified reaction kinetics :
Mechanism | Primary Site | Energy Barrier (kJ/mol) |
---|---|---|
HAT (Hydrogen Atom Transfer) | O8 (ascorbyl moiety) | 162.2 (AAP) vs. 174.5 (ascorbic acid) |
SPLET (Sequential Proton-Loss Electron Transfer) | O6 (phosphate group) | Not dominant due to higher PDE values |
Key Findings :
-
AAP’s lower bond dissociation energy (BDE) at O8 enhances radical scavenging efficiency .
-
In vivo studies show 29–33% reduction in hyperpigmentation at 0.5% concentration .
Comparative Reaction Kinetics
Property | AAP | Ascorbic Acid |
---|---|---|
Aqueous Stability (pH 7) | 93% after 10 days | 0% after 1 hour |
Optimal pH for Stability | 5.5–6.0 | 3.0–3.5 |
Thermal Decomposition | >40°C | >30°C |
Industrial-Scale Considerations
The synthesis process is optimized for cost-effectiveness and scalability :
-
Raw materials: Commodity-grade acetonylidene ascorbic acid and N-Boc-3-aminopropanol.
-
Environmental impact: Minimal solvent waste (dichloromethane recycled).
-
Cost reduction: <10% of traditional methods due to fewer steps .
AAP’s chemical profile—marked by efficient synthesis, enhanced stability, and retained bioactivity—positions it as a viable alternative to unstable ascorbic acid in cosmetic and pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing the structural integrity of aminopropyl ascorbyl phosphate (AAP) in research settings?
Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm the phosphate ester linkage and stereochemistry, infrared spectroscopy (IR) to identify functional groups (e.g., phosphate and hydroxyl groups) , and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). Mass spectrometry (MS) can further validate molecular weight (313.20 g/mol) and fragmentation patterns .
Q. How does the solubility profile of AAP influence its formulation in aqueous-based experimental models?
Methodological Answer: AAP is water-soluble due to its phosphate group , enabling direct dissolution in aqueous buffers (pH 5–7). For cell culture studies, pre-dissolve AAP in distilled water, filter-sterilize (0.22 µm), and confirm stability via UV-Vis spectroscopy at 265 nm (characteristic absorbance of ascorbyl derivatives) . Adjust pH with sodium hydroxide or citric acid to prevent hydrolysis .
Q. What protocols ensure reproducible synthesis of AAP in laboratory settings?
Methodological Answer: While synthesis details are not explicitly reported in the provided literature, general methods for phosphate ester derivatives involve reacting ascorbic acid with aminopropyl phosphate under anhydrous conditions using carbodiimide coupling agents. Purify via recrystallization or column chromatography, and validate using thin-layer chromatography (TLC) and elemental analysis .
Advanced Research Questions
Q. What methodological approaches are recommended to assess the stability of AAP under varying pH and temperature conditions in vitro?
Methodological Answer: Conduct accelerated stability testing by incubating AAP in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC-UV every 24 hours. Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots. Use mass spectrometry to identify degradation byproducts (e.g., dephosphorylated derivatives) .
Q. How can researchers resolve contradictory data regarding the antioxidant efficacy of AAP compared to other ascorbyl derivatives in cellular models?
Methodological Answer: Standardize assays by controlling cell type (e.g., HaCaT keratinocytes), oxygen tension, and AAP concentration (10–100 µM). Compare AAP to sodium ascorbyl phosphate (SAP) and ascorbyl palmitate using the DPPH radical scavenging assay and intracellular ROS quantification via fluorescent probes (e.g., DCFH-DA). Normalize data to protein content or cell count .
Q. What experimental designs are appropriate for evaluating the dermal penetration kinetics of AAP in ex vivo skin models?
Methodological Answer: Use Franz diffusion cells with excised human or murine skin. Apply AAP in a carbomer gel (1–5% w/w) and sample receptor fluid at intervals (0–24 h). Quantify AAP via LC-MS/MS. Compare penetration enhancers (e.g., propylene glycol) and assess stratum corneum retention using tape-stripping .
Q. How should researchers address discrepancies in reported IC50 values of AAP across different studies?
Methodological Answer: Discrepancies may arise from assay variability (e.g., MTT vs. resazurin assays) or cell line differences. Perform dose-response curves in triplicate, using a standardized positive control (e.g., Trolox for antioxidant studies). Report statistical methods (e.g., nonlinear regression) and raw data for transparency .
Q. What strategies mitigate interference from AAP’s phosphate group in phosphoproteomic studies?
Methodological Answer: Pre-treat samples with phosphatases to hydrolyze AAP, followed by LC-MS/MS to distinguish endogenous phosphorylated proteins from AAP-derived signals. Use isotopic labeling (e.g., <sup>13</sup>C-AAP) to track metabolite interference .
Q. How can the synergistic effects of AAP with other antioxidants (e.g., vitamin E) be systematically evaluated?
Methodological Answer: Design a factorial experiment combining AAP (10–100 µM) with α-tocopherol (5–50 µM) in UVB-irradiated fibroblasts. Assess collagen synthesis (via hydroxyproline assay) and matrix metalloproteinase (MMP-1) inhibition. Analyze interactions using response surface methodology (RSM) .
Q. What in vivo models are suitable for studying AAP’s anti-melanogenic effects, and how should endpoints be quantified?
Methodological Answer: Use B16F10 melanoma cells or zebrafish embryos for preliminary screening. For murine models, apply AAP topically (2% w/v) to UV-induced hyperpigmented skin and measure melanin index via spectrophotometry. Validate results via immunohistochemistry (tyrosinase and MITF expression) .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting results on AAP’s stability in lipid-based vs. aqueous formulations?
Methodological Answer: Lipid formulations may enhance AAP’s stability by reducing hydrolysis. Compare degradation rates in o/w nanoemulsions (e.g., Tween 80/PEG 400) versus aqueous gels using Arrhenius kinetics. Include antioxidants (e.g., BHT) in lipid phases to control for oxidation .
Q. What statistical methods are recommended for meta-analysis of AAP’s efficacy across heterogeneous studies?
Methodological Answer: Use random-effects models to account for variability in study designs (e.g., cell lines, concentrations). Perform sensitivity analyses to identify outliers and subgroup analyses by formulation type (aqueous vs. emulsion). Report I<sup>2</sup> statistics to quantify heterogeneity .
Comparison with Similar Compounds
Comparative Analysis with Similar Vitamin C Derivatives
Solubility and Stability
Key Findings :
- AAP and MAP excel in aqueous formulations due to water solubility, while AP and ascorbyl tetraisopalmitate are preferred in lipid-based systems.
- MAP demonstrates superior long-term stability (20 days at 20°C) compared to pure AA, which degrades within 10 days .
- SAP and AAP synergize in multi-derivative formulations (e.g., serums) to enhance collagen synthesis and antioxidant effects .
Efficacy in Skin Benefits
Antioxidant and Anti-Aging Effects
- AAP : Enhances collagen synthesis and reduces oxidative stress via sustained release of AA .
- MAP : Shows 32.64% hydrolysis efficiency under enzymatic conditions, releasing bioactive AA .
- AP/SAP Combination : Reduces facial melanin by 18.7% and erythema by 22.3% over 12 weeks in clinical trials .
Melanin Inhibition
- AAP : Directly inhibits tyrosinase, comparable to chromabright (dimethylmethoxy chromanyl palmitate) .
- SAP : Reduces melanin content by 15–20% in emulgels, outperforming pure AA in stability and delivery .
Formulation Compatibility
- AAP : Compatible with hydrophilic carriers (e.g., gels, serums) and stable in multi-derivative systems (e.g., combined with SAP and AA) .
- MAP/Arbutin Creams : Stable under varying emulsifier concentrations (Croda Wax), ideal for hyperpigmentation treatments .
- AP/SAP Emulsions : Maintain chemical stability for 3 months in W//W systems, ideal for dual-action antioxidant formulations .
Preparation Methods
General Synthetic Strategies
Two main synthetic routes dominate the preparation of aminopropyl ascorbyl phosphate:
- Phosphorylation of ascorbic acid derivatives using phosphorus oxychloride or related phosphorylating agents
- Esterification of protected ascorbic acid derivatives with aminopropyl phosphate intermediates
Both approaches involve protection/deprotection steps and careful control of reaction conditions to ensure selectivity and yield.
Detailed Preparation Methods
Synthesis via Esterification and Hydrolysis (Patent CN109021014B)
This method uses commercially available acetonylidene-protected ascorbic acid and N-Boc-3-aminopropanol as starting materials, with phosphorus oxychloride as the phosphorylating agent. The process comprises three continuous steps:
Formation of Dichlorophosphate Intermediate
N-Boc-3-aminopropanol reacts with phosphorus oxychloride at 0°C, with gradual warming to room temperature over 5 hours, producing a dichlorophosphate intermediate.Esterification with Protected Ascorbic Acid
The dichlorophosphate intermediate is then reacted with acetonylidene-protected ascorbic acid to form a monochlorophosphate ester.Hydrolysis and Deprotection
The monochlorophosphate ester undergoes hydrolysis in aqueous medium to yield the target this compound after removal of protecting groups.
- Mild reaction conditions, easy to control
- High purity and yield (improved by at least 30% over traditional methods)
- Low cost (less than 10% of traditional process)
- Environmentally friendly with minimal pollution
- Suitable for industrial-scale production
Step | Reaction | Conditions | Outcome |
---|---|---|---|
1 | N-Boc-3-aminopropanol + POCl3 → Dichlorophosphate | 0°C to RT, 5 h | Dichlorophosphate intermediate |
2 | Dichlorophosphate + Acetonylidene-protected ascorbic acid → Monochlorophosphate ester | Mild conditions | Monochlorophosphate ester |
3 | Hydrolysis | Aqueous medium | This compound |
Phosphorylation in Organic Solvent with 2-Chloro-1,3,2-oxazaphosphorinane 2-oxide (Research Article, Koreascience)
This approach involves:
- Reacting 5,6-isopropylidene-L-ascorbic acid with 2-chloro-1,3,2-oxazaphosphorinane 2-oxide in dichloromethane in the presence of triethylamine as a base.
- The reaction occurs preferentially at the 2-OH position of ascorbic acid.
- Subsequent hydrolysis in aqueous solution at 50°C for 3 hours removes protecting groups and yields this compound.
- The product is precipitated by addition of isopropanol and isolated as a white solid.
- Phosphorylation selectively occurs at the 2-OH position under aqueous alkaline conditions.
- The product shows excellent stability; 93% remained after 10 days at 50°C in aqueous solution, compared to rapid degradation of ascorbic acid.
- Yield reported around 91% in organic solvent.
Step | Reaction | Conditions | Outcome |
---|---|---|---|
1 | 5,6-isopropylidene-L-ascorbic acid + 2-chloro-1,3,2-oxazaphosphorinane 2-oxide + triethylamine | DCM, 5°C to RT, 1 day | Phosphorylated intermediate |
2 | Hydrolysis | Water, 50°C, 3 h | This compound |
3 | Precipitation | Isopropanol addition | Solid product |
Preparation via Calcium and Magnesium Salt Intermediates (Patent CN103665040A)
This industrially oriented method focuses on the preparation of magnesium ascorbyl phosphate, closely related to this compound, by:
Reacting vitamin C with anhydrous calcium chloride in water, adjusting pH with sodium hydroxide, and adding sodium trimetaphosphate to form calcium ascorbyl phosphate.
Washing and pH adjustment with sulfuric acid to obtain vitamin C phosphate.
Nanofiltration to remove impurities.
Ion exchange with magnesium oxide to convert calcium salt to magnesium ascorbyl phosphate.
Activated charcoal filtration, concentration, ethanol precipitation, and spray drying to yield the final product.
- Entirely aqueous process, no organic solvents used
- Simple procedure with shortened reaction times
- High purity (>95%) and good stability of product
- Environmentally friendly and suitable for scale-up
Step | Process | Conditions | Outcome |
---|---|---|---|
1 | Vitamin C + CaCl2 + NaOH + Na trimetaphosphate | 25–45°C, 2–6 h | Calcium ascorbyl phosphate |
2 | Washing + pH adjustment with H2SO4 | pH ~2.5 | Vitamin C phosphate |
3 | Nanofiltration | 40–130°C, MW cutoff 1000 | Impurity removal |
4 | Ion exchange with MgO | pH 7–11 | Magnesium ascorbyl phosphate |
5 | Activated charcoal + ethanol precipitation + spray drying | 140–160°C drying | Final product |
Comparative Summary of Preparation Methods
Aspect | Esterification & Hydrolysis (Patent CN109021014B) | Organic Solvent Phosphorylation (Koreascience) | Calcium/Magnesium Salt Method (Patent CN103665040A) |
---|---|---|---|
Starting Materials | Protected ascorbic acid, N-Boc-3-aminopropanol, POCl3 | Protected ascorbic acid, 2-chloro-oxazaphosphorinane, triethylamine | Vitamin C, CaCl2, Na trimetaphosphate, MgO |
Solvent | Organic solvents + aqueous hydrolysis | Dichloromethane + water hydrolysis | Water (aqueous only) |
Reaction Conditions | 0°C to RT, mild, continuous | 5°C to RT, 1 day + 50°C hydrolysis | 25–45°C, aqueous, 2–6 h |
Purity | High purity, industrial scale | High yield (~91%), stable product | High purity (>95%), environmentally friendly |
Environmental Impact | Low pollution, mild conditions | Use of organic solvent, but efficient | No organic solvent, environmentally safe |
Industrial Suitability | High | Moderate | High |
Research Findings on Stability and Selectivity
- Phosphorylation selectively occurs at the 2-OH position of ascorbic acid under alkaline aqueous conditions, which is critical for the stability of the product.
- This compound exhibits significantly enhanced stability compared to ascorbic acid, retaining over 90% integrity after 10 days at elevated temperature (50°C).
- The choice of protecting groups and reaction conditions influences regioselectivity and yield.
Properties
CAS No. |
220644-17-7 |
---|---|
Molecular Formula |
C9H16NO9P |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3-aminopropyl [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C9H16NO9P/c10-2-1-3-17-20(15,16)19-8-6(13)7(5(12)4-11)18-9(8)14/h5,7,11-13H,1-4,10H2,(H,15,16)/t5-,7+/m0/s1 |
InChI Key |
MFCMBWRHOUCXEZ-CAHLUQPWSA-N |
SMILES |
C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O |
Isomeric SMILES |
C(CN)COP(=O)(O)OC1=C([C@H](OC1=O)[C@H](CO)O)O |
Canonical SMILES |
C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O |
Key on ui other cas no. |
220644-17-7 |
Origin of Product |
United States |
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